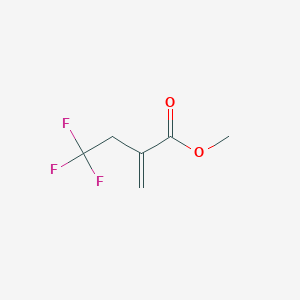
Methyl 4,4,4-trifluoro-2-methylidenebutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4,4,4-trifluoro-2-methylidenebutanoate is a chemical compound with the molecular formula C6H7F3O2 and a molecular weight of 168.11 g/mol . It is characterized by the presence of a trifluoromethyl group and a methylidene group attached to a butanoate ester. This compound is primarily used in research and development settings, particularly in the field of organic chemistry.
Preparation Methods
The synthesis of Methyl 4,4,4-trifluoro-2-methylidenebutanoate typically involves the esterification of 4,4,4-trifluoro-2-methylidenebutanoic acid with methanol. This reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification . Industrial production methods may involve similar processes but on a larger scale, with additional purification steps to ensure the compound’s purity.
Chemical Reactions Analysis
Methyl 4,4,4-trifluoro-2-methylidenebutanoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the ester group into an alcohol group.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Methyl 4,4,4-trifluoro-2-methylidenebutanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its trifluoromethyl group makes it a valuable intermediate in the development of pharmaceuticals and agrochemicals.
Biology: Researchers use this compound to study the effects of trifluoromethyl groups on biological activity.
Medicine: It serves as a precursor in the synthesis of potential drug candidates.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4,4,4-trifluoro-2-methylidenebutanoate involves its interaction with various molecular targets, depending on its application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical reactions to form desired products. The trifluoromethyl group can influence the compound’s reactivity and stability, making it a valuable tool in synthetic chemistry .
Comparison with Similar Compounds
Methyl 4,4,4-trifluoro-2-methylidenebutanoate can be compared with other similar compounds, such as:
Ethyl 4,4,4-trifluoro-2-butynoate: This compound also contains a trifluoromethyl group but differs in its ester and alkyne functionalities.
4,4,4-Trifluoro-2-methyl-1-butanol: This compound has a similar trifluoromethyl group but features an alcohol group instead of an ester.
4,4,4-Trifluoro-2-methylbut-1-ene: This compound contains a trifluoromethyl group and an alkene functionality.
The uniqueness of this compound lies in its combination of a trifluoromethyl group and a methylidene group attached to a butanoate ester, which imparts distinct reactivity and properties.
Properties
Molecular Formula |
C6H7F3O2 |
|---|---|
Molecular Weight |
168.11 g/mol |
IUPAC Name |
methyl 4,4,4-trifluoro-2-methylidenebutanoate |
InChI |
InChI=1S/C6H7F3O2/c1-4(5(10)11-2)3-6(7,8)9/h1,3H2,2H3 |
InChI Key |
FONUBZVPWFOZCF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(=C)CC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















